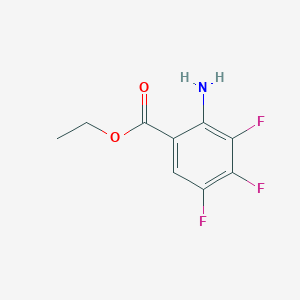

Ethyl 2-amino-3,4,5-trifluorobenzoate

Description

Ethyl 2-amino-3,4,5-trifluorobenzoate (CAS 1184500-46-6) is a fluorinated benzoate ester with the molecular formula C₉H₈F₃NO₂ and a molecular weight of 219.16 g/mol . It is characterized by an amino group at the 2-position and three fluorine atoms at the 3-, 4-, and 5-positions on the benzene ring, with an ethyl ester functional group. The compound is primarily utilized in research settings as a synthetic intermediate for pharmaceuticals or agrochemicals due to its trifluorinated aromatic structure, which enhances metabolic stability and bioavailability in drug candidates .

Key properties include:

- Purity: >97% (commercial grade) to >98% (research grade) .

- Storage: Stable at room temperature in a dark, inert atmosphere for the pure solid . Solutions require storage at -80°C (6-month stability) or -20°C (1-month stability) .

- Hazards: Classified as toxic (H301, H311, H331) due to risks of acute toxicity via ingestion, skin contact, or inhalation .

Properties

IUPAC Name |

ethyl 2-amino-3,4,5-trifluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-9(14)4-3-5(10)6(11)7(12)8(4)13/h3H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNFRAMMMNMUPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1N)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Ethyl 2-amino-3,4,5-trifluorobenzoate typically begins with commercially available 3,4,5-trifluorobenzoic acid.

Esterification: The 3,4,5-trifluorobenzoic acid is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid to form Ethyl 3,4,5-trifluorobenzoate.

Amination: The ester is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the second position, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Ethyl 2-amino-3,4,5-trifluorobenzoate can undergo nucleophilic substitution reactions due to the presence of the trifluoromethyl group.

Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, forming various derivatives.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Nitro derivatives or quinones.

Reduction Products: Amino alcohols or amines.

Scientific Research Applications

Chemistry:

Synthesis of Fluorinated Compounds: Used as a building block in the synthesis of more complex fluorinated organic molecules.

Catalysis: Acts as a ligand in catalytic reactions involving transition metals.

Biology:

Enzyme Inhibition Studies: Used to study the inhibition of enzymes due to its unique structure.

Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in the design of new drugs.

Antimicrobial Agents: Studied for its antimicrobial properties.

Industry:

Material Science: Used in the development of advanced materials with unique properties.

Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3,4,5-trifluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The amino group can form hydrogen bonds with target proteins, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-methyl-2,4,5-trifluorobenzoate

- Structure: Differs by a methyl group at the 3-position instead of an amino group at the 2-position.

- Molecular Formula : C₁₀H₉F₃O₂ (Molar mass: 218.17 g/mol) .

- Key Differences: The methyl group reduces polarity compared to the amino group, likely decreasing solubility in polar solvents. Absence of the amino group limits its utility in reactions requiring nucleophilic sites (e.g., amide bond formation).

- Applications : Used as an intermediate in organic synthesis, though specific applications are less documented .

Sulfonylurea Methyl Benzoate Derivatives (e.g., Triflusulfuron Methyl)

- Structure : Feature sulfonylurea moieties and methoxy/methyl groups on triazine rings (e.g., triflusulfuron methyl: C₁₅H₁₅F₃N₆O₆S) .

- Molecular Weight : ~472 g/mol (significantly higher due to complex substituents) .

- Key Differences: Designed as herbicides targeting plant acetolactate synthase, unlike the research-focused ethyl 2-amino analog . Greater hydrophilicity due to sulfonylurea groups, enhancing soil mobility in agricultural applications.

Benzothiazole Acetamide Derivatives (e.g., EP3348550A1 Compounds)

- Structure : Contain benzothiazole cores with trifluoromethyl and methoxyphenyl groups (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) .

- Molecular Weight : ~380–420 g/mol .

- Key Differences: Designed for pharmaceutical applications (e.g., kinase inhibition or anticancer activity) due to benzothiazole’s bioactivity . Lack ester groups, reducing hydrolytic instability compared to ethyl 2-amino-3,4,5-trifluorobenzoate.

Data Table: Comparative Analysis

Research Findings and Implications

- Substituent Effects: The amino group in this compound enhances reactivity for derivatization (e.g., coupling reactions), unlike methyl or sulfonylurea groups in analogs .

- Fluorination Impact: Trifluorination improves metabolic stability and lipophilicity, making the compound valuable in drug discovery compared to non-fluorinated benzoates .

- Safety Profile: this compound’s acute toxicity necessitates stringent handling protocols, whereas herbicide analogs pose environmental risks .

Biological Activity

Ethyl 2-amino-3,4,5-trifluorobenzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis methods, biological interactions, and relevant research findings.

Structural Characteristics

This compound features:

- Molecular Formula : CHFNO

- Molecular Weight : 219.16 g/mol

- Functional Groups : An ethyl ester group, an amino group, and three fluorine atoms attached to a benzene ring.

The presence of trifluoromethyl groups enhances the compound's lipophilicity and stability, which are critical for its biological activity. These properties facilitate interactions with various biological targets.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Direct Fluorination : Involves the introduction of fluorine atoms into the benzene ring.

- Esterification : The amino acid derivative is converted into the corresponding ethyl ester.

- Multicomponent Reactions : Combining multiple reagents in a single reaction to yield the target compound efficiently.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and H3122 (non-small cell lung cancer). The compound demonstrated an IC range from 23.2 to 49.9 µM against various tumor cells:

| Compound | IC (µM) | Activity Level |

|---|---|---|

| This compound | 23.2 - 49.9 | High |

| Control (e.g., Doxorubicin) | ~10 | Reference |

In vivo studies further support these findings. Mice treated with this compound exhibited a significant reduction in tumor mass compared to controls:

| Treatment | Tumor Mass Reduction (%) |

|---|---|

| This compound | 54% |

| 5-FU (Standard Chemotherapy) | 67% |

The mechanism by which this compound induces apoptosis appears to involve:

- Cell Cycle Arrest : The compound disrupts normal cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells.

- Activation of Caspases : The compound activates caspases that are crucial for the apoptotic pathway.

Case Studies

-

MCF-7 Cell Line Study : Treatment with this compound resulted in a notable decrease in cell viability (26.86% reduction). Early and late apoptosis markers indicated a significant increase in apoptotic cells compared to untreated controls.

- Early Apoptosis : AV+/PI−: 8.73%

- Late Apoptosis : AV+/PI+: 18.13%

-

In Vivo Tumor Growth Assessment : In a study involving SEC-bearing mice:

- Tumors treated with the compound showed a reduction in volume by approximately 26.6% compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.